REACTION_CXSMILES
|
Br[CH2:2][C:3]#[CH:4].[CH2:5]1N2CN3CN(C2)C[N:6]1[CH2:13]3.C(=O)([O-])[O-].[K+].[K+].[C:21]1(C)[CH:26]=CC=[CH:23][CH:22]=1>C(#N)C>[CH2:2]([N:6]1[CH2:13][CH2:23][CH2:22][CH2:21][CH2:26][CH2:5]1)[C:3]#[CH:4] |f:2.3.4|
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
20.8 mL
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Compound 4.1 is purified by distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)N1CCCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |